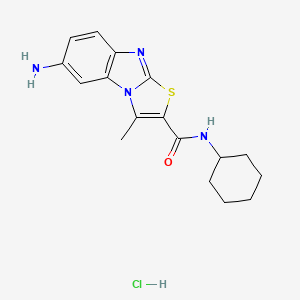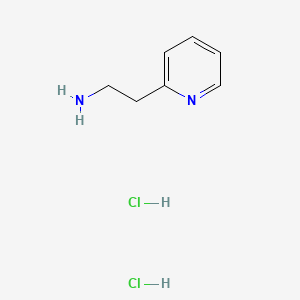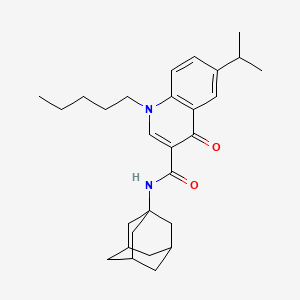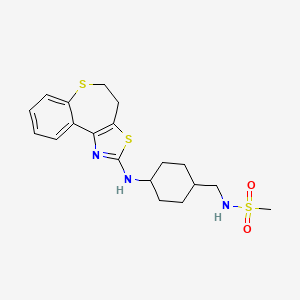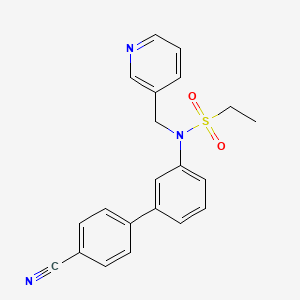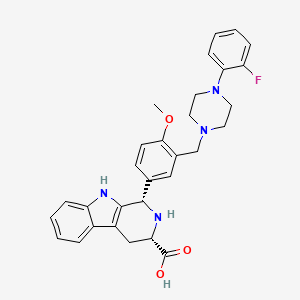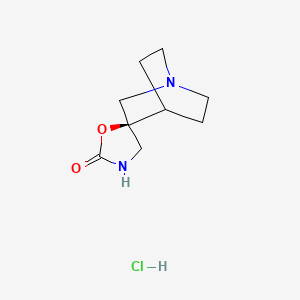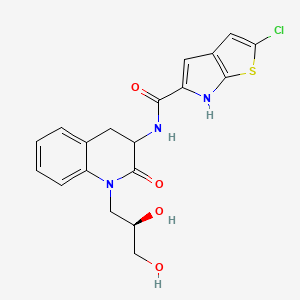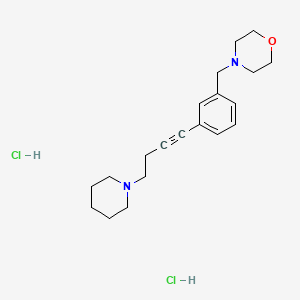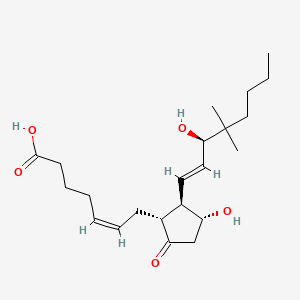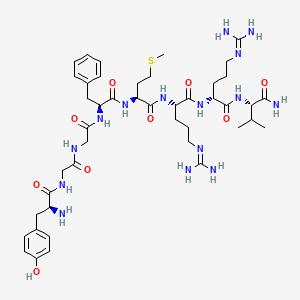
adrenorphin
Übersicht
Beschreibung
It is produced from the proteolytic cleavage of proenkephalin A and is widely distributed throughout the mammalian brain . Adrenorphin exhibits potent opioid activity, acting as a balanced μ- and κ-opioid receptor agonist while having no effects on δ-opioid receptors . It possesses analgesic and respiratory depressive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Adrenorphin is synthesized through the proteolytic cleavage of proenkephalin A. This process involves the cleavage on the amino side of an arginine-proline sequence . The synthetic route typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers. The process includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): Sequential addition of protected amino acids to a resin-bound peptide chain.
Cleavage and Deprotection: Removal of the peptide from the resin and deprotection of side chains.
Purification: High-performance liquid chromatography (HPLC) is used to purify the synthesized peptide.
Characterization: Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the peptide.
Analyse Chemischer Reaktionen
Reaktionstypen: Adrenorphin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Der Methioninrest in this compound kann zu Methioninsulfoxid oxidiert werden.
Reduktion: Reduktion von Disulfidbrücken, falls in der Peptidstruktur vorhanden.
Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.
Substitution: Aminosäurederivate und Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt).
Hauptprodukte:
Oxidation: Methioninsulfoxid-haltiges this compound.
Reduktion: Reduzierte Formen von this compound mit freien Thiolgruppen.
Substitution: This compound-Analoga mit modifizierten Aminosäuresequenzen.
Wissenschaftliche Forschungsanwendungen
Adrenorphin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.
Biologie: Untersucht wurde seine Rolle im zentralen Nervensystem und seine Verteilung im Gehirn.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als ausgeglichener Agonist von μ- und κ-Opioidrezeptoren wirkt. Es bindet an diese Rezeptoren und führt zur Aktivierung von G-Protein-gekoppelten Rezeptorwegen. Dies führt zur Hemmung der Adenylatcyclase, zur Reduktion des zyklischen Adenosinmonophosphats (cAMP)-Spiegels und zur anschließenden Modulation von Ionenkanälen. Die Gesamtwirkung ist die Hemmung der Neurotransmitterfreisetzung, was zu analgetischen und atemdepressiven Wirkungen führt .
Ähnliche Verbindungen:
Enkephaline: Endogene Opioidpeptide mit ähnlichen Rezeptorbindungsprofilen.
Dynorphine: Eine weitere Klasse von endogenen Opioidpeptiden mit hoher Affinität zu κ-Opioidrezeptoren.
Endorphine: Endogene Peptide mit starken analgetischen Eigenschaften.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner ausgeglichenen Agonistenaktivität sowohl an μ- als auch an κ-Opioidrezeptoren, während andere Opioidpeptide oft Selektivität für einen Rezeptorsubtyp zeigen. Außerdem unterscheidet sich this compound durch seine C-terminale Amidierung von anderen Opioidpeptiden .
Wirkmechanismus
Adrenorphin exerts its effects by acting as a balanced agonist of μ- and κ-opioid receptors. It binds to these receptors, leading to the activation of G-protein coupled receptor pathways. This results in the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and subsequent modulation of ion channels. The overall effect is the inhibition of neurotransmitter release, leading to analgesic and respiratory depressive effects .
Vergleich Mit ähnlichen Verbindungen
Enkephalins: Endogenous opioid peptides with similar receptor binding profiles.
Dynorphins: Another class of endogenous opioid peptides with high affinity for κ-opioid receptors.
Endorphins: Endogenous peptides with strong analgesic properties.
Uniqueness of Adrenorphin: this compound is unique due to its balanced agonist activity at both μ- and κ-opioid receptors, whereas other opioid peptides often exhibit selectivity for one receptor subtype. Additionally, this compound’s C-terminal amidation distinguishes it from other opioid peptides .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69N15O9S/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOQRTJDYAHKPY-MWSMAVIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69N15O9S | |
| Record name | adrenorphin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Adrenorphin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
984.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1662602.png)



